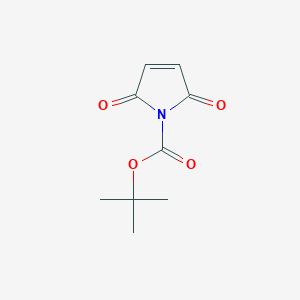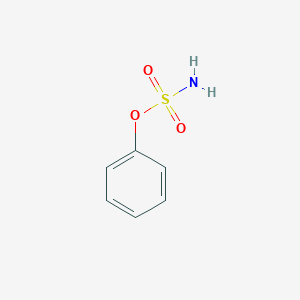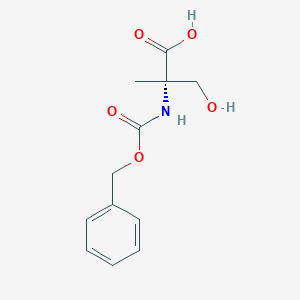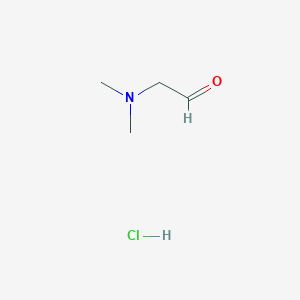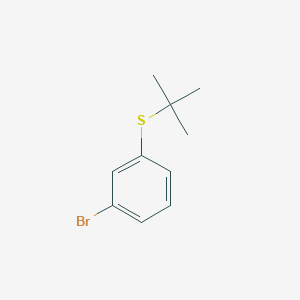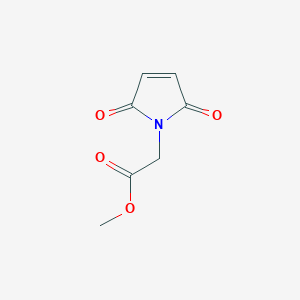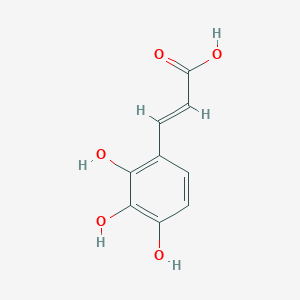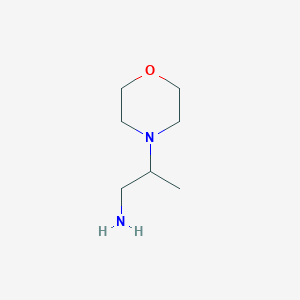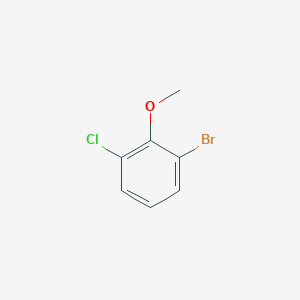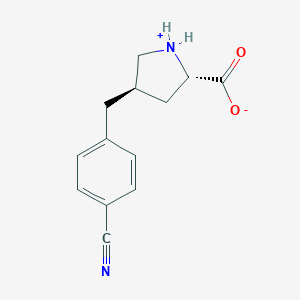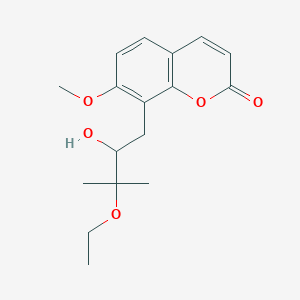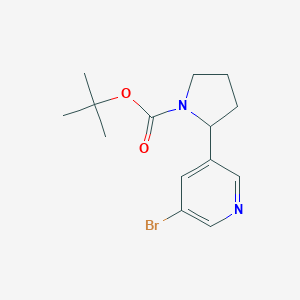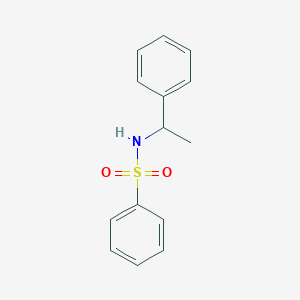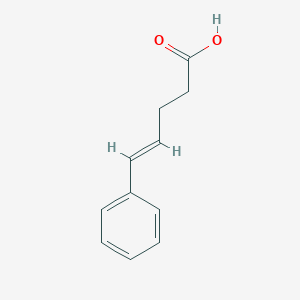
5-Phenylpent-4-enoic acid
Übersicht
Beschreibung
5-Phenylpent-4-enoic acid, also known as PPA, is a compound that has gained significant attention from researchers due to its unique physical and chemical properties. It has a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol .
Synthesis Analysis
The synthesis of 5-Phenylpent-4-enoic acid involves the use of (3-carboxypropyl)triphenylphosphonium bromide in tetrahydrofuran, followed by the addition of sodium bis(trimethylsilyl)amide . This reaction is stirred and then cooled to -78 °C . The protocol allows a practical, catalyst-free, and rapid approach to access various heterocyclic units .Molecular Structure Analysis
The InChI code for 5-Phenylpent-4-enoic acid is 1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ .Chemical Reactions Analysis
5-Phenylpent-4-enoic acid has been used as a substrate in the intramolecular chaperone-assisted dual-anchoring activation (ICDA) model for electrophilic halocyclization . This protocol allows access to seven types of small-sized, medium-sized, large-sized heterocyclic units and to realize polyene-like domino halocyclizations .Physical And Chemical Properties Analysis
5-Phenylpent-4-enoic acid is a powder with a melting point of 84-89 °C .Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis
Generation of sulfonated isobenzofuran-1(3H)-ones under photocatalysis Zhang et al. (2018) demonstrated the generation of sulfonated isobenzofuran-1(3H)-ones from starting materials including 2-vinylbenzoic acids and 5-phenylhex-5-enoic acid under photocatalysis in the presence of visible light. This process, involving a single electron transfer, facilitated the formation of the desired products in good yields. The extension of this method to 5-phenylpent-4-enoic acid suggests potential applications in synthesizing complex organic compounds or pharmaceuticals through photochemical reactions Zhang et al., 2018.
Organic Synthesis and Reactivity
Reaction of 5-phenylpenta-2,4-dienoic acid with benzene Ismagilova et al. (2020) studied the reaction of 5-phenylpenta-2,4-dienoic acid with benzene, resulting in the formation of three products including 5,5-diphenylpent-2-enoic acid and derivatives of tetralone and indanone. This study provides insights into the reactivity and potential applications of 5-phenylpent-4-enoic acid in synthesizing complex organic structures, which can be relevant in material science or pharmaceutical synthesis Ismagilova et al., 2020.
Antibacterial Activity
Synthesis, characterization, and anti-bacterial activity of 5-(alkenyl)-2-amino- and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazoles Banday et al. (2010) investigated the antibacterial activity of synthesized compounds, including derivatives from 5-phenylpent-4-enoic acid. The compounds exhibited significant antimicrobial activity against various bacterial strains, highlighting the potential of 5-phenylpent-4-enoic acid derivatives in developing new antibacterial agents Banday et al., 2010.
Safety And Hazards
The safety information for 5-Phenylpent-4-enoic acid includes several hazard statements such as H302, H315, H319, H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
(E)-5-phenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCHCBAXHSLKOZ-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpent-4-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



